3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate
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Overview
Description
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate is a complex organic compound with the molecular formula C20H38Br2Cl2N4O3. This compound is known for its unique structure, which includes multiple nitrogen atoms and bromine substituents, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate involves several steps. The synthetic route typically starts with the preparation of the core diazoniadispiro structure, followed by the introduction of bromine and oxopropyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and oxopropyl groups play a crucial role in its reactivity, allowing it to bind to and modify biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and other biochemical interactions.
Comparison with Similar Compounds
Compared to other similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate stands out due to its unique diazoniadispiro structure and the presence of multiple bromine atoms. Similar compounds include:
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane derivatives with different substituents.
- Compounds with similar spiro structures but different functional groups. These comparisons highlight the uniqueness of the compound in terms of its chemical properties and potential applications.
Properties
CAS No. |
95461-33-9 |
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Molecular Formula |
C20H38Br2Cl2N4O3 |
Molecular Weight |
613.3 g/mol |
IUPAC Name |
3-bromo-1-[12-(3-bromo-2-methylpropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-2-methylpropan-1-one;dichloride;hydrate |
InChI |
InChI=1S/C20H36Br2N4O2.2ClH.H2O/c1-17(15-21)19(27)23-3-7-25(8-4-23)11-13-26(14-12-25)9-5-24(6-10-26)20(28)18(2)16-22;;;/h17-18H,3-16H2,1-2H3;2*1H;1H2/q+2;;;/p-2 |
InChI Key |
AZERRIMEYABFBE-UHFFFAOYSA-L |
Canonical SMILES |
CC(CBr)C(=O)N1CC[N+]2(CC1)CC[N+]3(CCN(CC3)C(=O)C(C)CBr)CC2.O.[Cl-].[Cl-] |
Origin of Product |
United States |
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